9H-Carbazole-2-acetic acid
CAS No.: 51035-18-8
Cat. No.: VC21306015
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51035-18-8 |
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Molecular Formula | C14H11NO2 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 2-(9H-carbazol-2-yl)acetic acid |
Standard InChI | InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |
Standard InChI Key | XEDSZIKWEGZUTC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O |
Introduction
Chemical Structure and Fundamental Properties
9H-Carbazole-2-acetic acid is structurally related to the parent compound 9H-Carbazole, which was first discovered in the fraction of crude anthracene of coal tar during 1827. The core structure consists of a dibenzopyrrole system (also called dibenzazole) comprising a dibenzenoid nucleus with a nitrogen atom at the 9-position . The 2-acetic acid functional group extends from the second position of the carbazole ring system, providing unique chemical reactivity to the molecule.
Structural Characteristics
9H-Carbazole-2-acetic acid contains the following key structural elements:
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A tricyclic structure with two benzene rings fused to a central five-membered pyrrole ring
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A nitrogen atom at position 9 with a proton attached (hence the "9H" designation)
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An acetic acid group (-CH₂COOH) attached at the 2-position of the carbazole ring
The compound is structurally similar to (9-Methyl-9H-carbazol-2-yl)-acetic acid, which has a methyl group at the 9-position instead of a hydrogen atom .
Physical and Chemical Properties
While specific data for 9H-Carbazole-2-acetic acid is limited in the provided search results, we can infer some properties based on similar compounds:
The compound contains a carboxylic acid group that can participate in hydrogen bonding and acid-base reactions, while the aromatic carbazole core provides rigidity, thermal stability, and fluorescence properties characteristic of many carbazole derivatives.
Synthesis Methods and Approaches
General Synthetic Routes for Carbazole Derivatives
Several synthetic approaches can be employed to prepare carbazole derivatives including 9H-Carbazole-2-acetic acid. Based on the available literature, potential synthetic routes may include:
Functionalization of Carbazole
The parent carbazole can be functionalized at the 2-position through various methods:
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Lithiation followed by reaction with an electrophile
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Direct C-H activation using transition metal catalysts
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Halogenation followed by coupling reactions
For example, 3,6-diiodo-9H-carbazole can be prepared by reacting carbazole with potassium iodide and potassium iodate in acetic acid . Similar halogenation strategies could be employed to introduce functionality at the 2-position.
Cyclization Approaches
The search results mention the use of palladium acetate as a productive catalyst for the cyclization of diphenylamine derivatives into carbazole derivatives . This approach could potentially be adapted to synthesize 9H-Carbazole-2-acetic acid by:
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Preparing an appropriately substituted diphenylamine with an acetic acid moiety
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Performing palladium-catalyzed oxidative cyclization to form the carbazole ring system
Protecting Group Strategies
When synthesizing functionalized carbazoles, protecting groups are often necessary for the nitrogen atom. As demonstrated in the search results, acetylation of 3,6-diiodo-9H-carbazole using acetic anhydride provides a protecting group strategy that could be relevant for the synthesis of 9H-Carbazole-2-acetic acid .
Structural Analysis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the closely related (9-Methyl-9H-carbazol-2-yl)-acetic acid, we would expect characteristic NMR signals:
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¹H NMR would show aromatic protons (typically δ 7.0-8.5 ppm)
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A singlet for the N-H proton (if present) around δ 8-10 ppm
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Methylene protons (-CH₂-) of the acetic acid group around δ 3.5-4.0 ppm
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Carboxylic acid proton (-COOH) as a broad singlet around δ 10-13 ppm
Infrared (IR) Spectroscopy
Expected IR bands would include:
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N-H stretching (if present) around 3400-3500 cm⁻¹
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C=O stretching from the carboxylic acid group around 1700-1725 cm⁻¹
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O-H stretching from the carboxylic acid around 2500-3300 cm⁻¹ (broad)
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Aromatic C=C stretching around 1400-1600 cm⁻¹
Molecular Identification
For unambiguous identification, several parameters are typically used:
Materials Science Applications
Electronic Properties
Carbazole derivatives are known for their unique electronic properties. The search results indicate research on "Triplet Energy Confinement and Transfer in Organic Semiconducting Molecular Assemblies" involving carbazole-based compounds .
9H-Carbazole-2-acetic acid may exhibit similar properties due to its conjugated π-electron system. The presence of the acetic acid group could also influence:
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Charge transport properties
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Fluorescence characteristics
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Ability to form ordered assemblies through hydrogen bonding
Comparison with Related Carbazole Derivatives
Structural Variations
Table 1 below compares 9H-Carbazole-2-acetic acid with related compounds:
Property Variations
The presence of different substituents on the carbazole scaffold significantly affects the physical, chemical, and biological properties of these compounds:
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N-substitution (e.g., methyl group in 9-Methyl-9H-carbazol-2-yl-acetic acid) eliminates the N-H hydrogen bonding capability but may enhance solubility in organic solvents
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The acetic acid group provides acid-base properties and potential for derivatization
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Halogen substitution (as in 3,6-diiodo-9H-carbazole) affects electronic properties and provides sites for further functionalization
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